molecular formula C23H36N2O2 B016873 Finasteride-d9

Finasteride-d9

Cat. No.: B016873
M. Wt: 381.6 g/mol
InChI Key: DBEPLOCGEIEOCV-BSRKVXQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finasteride-d9 is a deuterium-labeled version of Finasteride, a potent and competitive inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Finasteride due to the presence of deuterium, which can alter the compound’s behavior in biological systems .

Mechanism of Action

Target of Action

Finasteride-d9, like its non-deuterated counterpart Finasteride, primarily targets the Type II 5-alpha reductase . This enzyme is an intracellular protein that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a specific steroid that stimulates prostate transitional zone growth .

Biochemical Pathways

The inhibition of 5-alpha reductase by this compound leads to a decrease in the conversion of testosterone to DHT . This results in a significant reduction in the levels of DHT, both in the plasma and prostate tissue . As DHT is the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, its reduction leads to a decrease in the symptoms associated with these conditions .

Pharmacokinetics

This compound is well absorbed after oral administration . While the rate of absorption may be slowed postprandially, the presence of food has no effect on the total bioavailability . The compound undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours; but despite this, slow accumulation occurs with multiple doses .

Result of Action

The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This results in the slowing down or stopping of hair loss, and in many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . In the case of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .

Action Environment

The action of this compound is very specific to the inhibition of 5-alpha reductase . Since only the prostate gland, the scalp, and the genital skin contain high concentrations of this enzyme, few adverse reactions will be seen in other organ systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Finasteride-d9 involves the incorporation of deuterium atoms into the Finasteride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Finasteride-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Finasteride-d9 is widely used in scientific research due to its deuterium labeling, which provides unique insights into the pharmacokinetics and metabolism of Finasteride. Key applications include:

    Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Finasteride.

    Metabolic Profiling: Studying the metabolic pathways and identifying metabolites of Finasteride.

    Drug Development: Evaluating the effects of deuterium incorporation on the efficacy and safety of Finasteride.

    Biological Research: Understanding the role of 5α-reductase in various biological processes and diseases

Comparison with Similar Compounds

Similar Compounds

    Dutasteride: Another 5α-reductase inhibitor with a broader spectrum, inhibiting both type I and type II 5α-reductase.

    Epristeride: A non-steroidal 5α-reductase inhibitor with similar applications.

Uniqueness

Finasteride-d9 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.